

studies on the comparative efficacy of LY 345899 and methotrexate

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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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A Comparative Guide to the Efficacy of LY345899 and Methotrexate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct comparative studies on the efficacy of LY345899 and methotrexate have been identified in the public domain. This guide provides a comparison based on their distinct mechanisms of action and available experimental data for each compound individually.

Introduction

LY345899 and methotrexate are both antifolate agents that interfere with nucleotide synthesis, a critical pathway for cell proliferation. However, they target different enzymes within the folate metabolism pathway, leading to distinct biological effects and therapeutic applications.

Methotrexate is a long-established drug used in the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[1] LY345899 is a newer investigational compound that has shown potential in preclinical cancer models. This guide provides a comparative overview of their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them.

Mechanism of Action

LY345899: A Dual Inhibitor of MTHFD1 and MTHFD2

LY345899 is a potent inhibitor of both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) isoforms of methylenetetrahydrofolate dehydrogenase/cyclohydrolase.[2][3] These enzymes are crucial for one-carbon metabolism, which provides the necessary building blocks for the synthesis of purines and thymidylate.[4] MTHFD2 is highly expressed in cancer cells and embryonic tissues but has low to undetectable levels in most healthy adult tissues, making it an attractive target for cancer therapy.[4][5] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the production of formate from the mitochondria, which is essential for de novo purine synthesis.[3] This leads to a depletion of the nucleotide pool, causing replication stress and ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4]

Methotrexate: A Dihydrofolate Reductase (DHFR) Inhibitor

Methotrexate primarily acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[6][7] DHFR is a key enzyme in the folate pathway responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[6] THF is a vital cofactor for the synthesis of both purines and thymidylate.[7] By blocking DHFR, methotrexate leads to a depletion of THF, thereby inhibiting DNA synthesis, repair, and cellular replication.[7] In the context of rheumatoid arthritis, the anti-inflammatory effects of methotrexate are also attributed to its ability to increase the release of adenosine, an endogenous anti-inflammatory mediator.[7][8]

Data Presentation

Table 1: Comparative Quantitative Data on Inhibitory Activity

Compound	Target(s)	IC50 Values	Ki Values
LY345899	MTHFD1	96 nM[2]	18 nM (for MTHFD1) [2]
MTHFD2	663 nM[2]	Not Reported	
Methotrexate	DHFR	Varies by assay conditions	Varies by assay conditions

Table 2: Summary of Preclinical and Clinical Efficacy

Compound	Indication(s)	Efficacy Summary
LY345899	Cancer (preclinical)	In preclinical studies, LY345899 has demonstrated potent antitumor activity.[2] It has been shown to decrease tumor volume and metastasis in colorectal cancer xenograft models.[3]
Methotrexate	Rheumatoid Arthritis	Methotrexate is a cornerstone therapy for rheumatoid arthritis.[9] Clinical trials have shown that it significantly improves signs and symptoms, reduces radiographic progression of joint damage, and improves quality of life.[1] [10] For instance, in a randomized, placebo-controlled trial, over 50% of patients treated with methotrexate achieved a greater than 50% improvement in the joint tenderness index. [10]
Cancer	Used in the treatment of various cancers, including acute lymphoblastic leukemia and non-Hodgkin's lymphoma. [6]	

Experimental Protocols

1. MTHFD1/2 Inhibition Assay (for LY345899)

- Principle: This assay measures the ability of LY345899 to inhibit the enzymatic activity of recombinant human MTHFD1 and MTHFD2. The activity is determined by monitoring the change in absorbance or fluorescence resulting from the conversion of a substrate.
- Methodology:
 - Recombinant human MTHFD1 and MTHFD2 proteins are purified.[\[11\]](#)
 - The enzyme is pre-incubated with varying concentrations of LY345899.
 - The enzymatic reaction is initiated by the addition of the substrate (e.g., 5,10-methylenetetrahydrofolate) and the cofactor (NAD⁺ for MTHFD2, NADP⁺ for MTHFD1).
 - The reaction progress is monitored by measuring the increase in NADH or NADPH concentration, often through a change in absorbance at 340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.
 - IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[\[12\]](#)

2. Cell Viability Assay (for LY345899)

- Principle: This assay assesses the effect of LY345899 on the proliferation and viability of cancer cells in culture.
- Methodology:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with serial dilutions of LY345899 for a specified period (e.g., 72 hours). A vehicle control (DMSO) is included.
 - Cell viability is assessed using a reagent such as MTT or resazurin. The reagent is added to the wells, and after an incubation period, the absorbance or fluorescence is measured using a plate reader.
 - The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI₅₀ (concentration for 50% growth inhibition) values are determined.[\[13\]](#)

3. Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate)

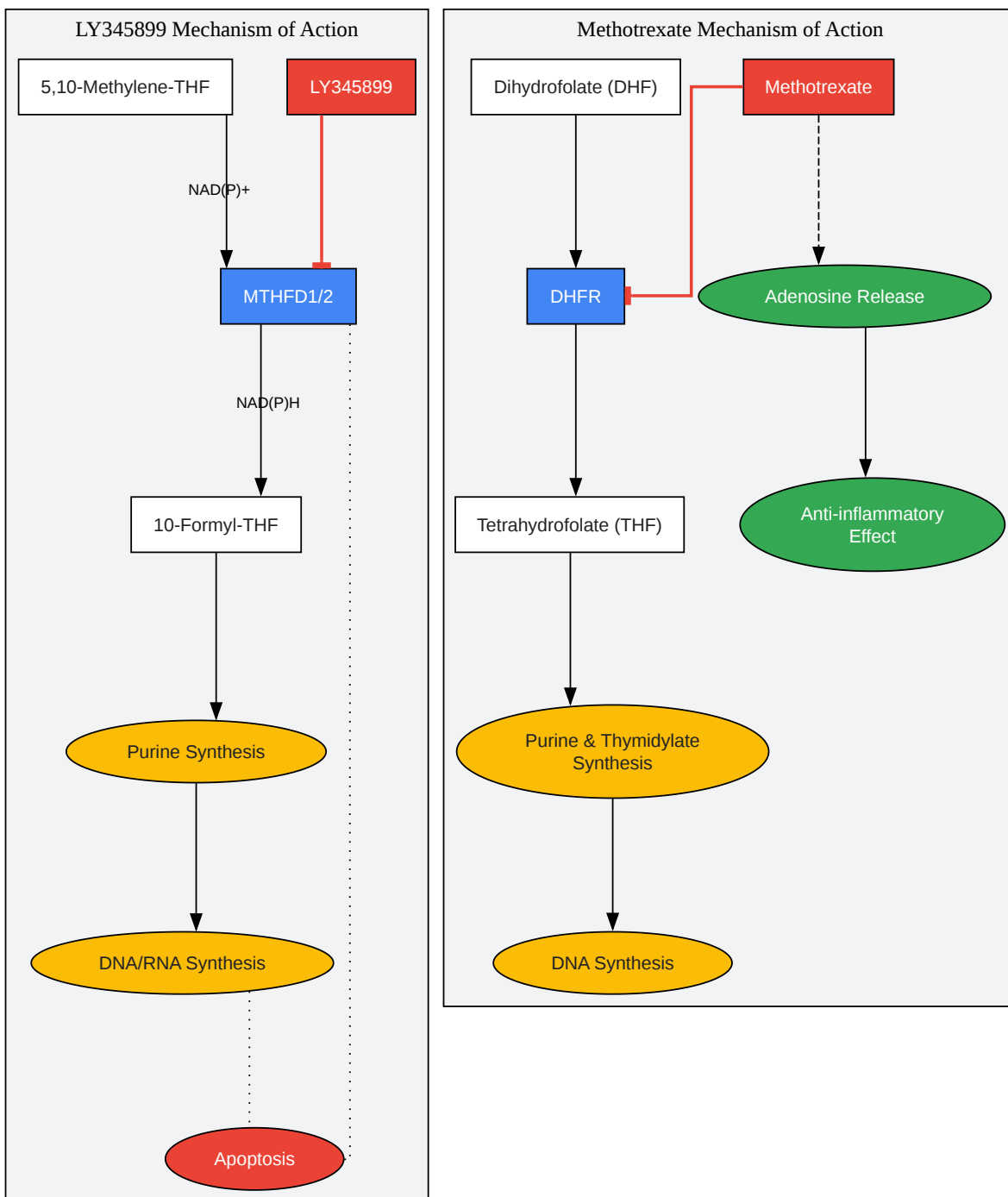
- Principle: This colorimetric assay measures the ability of methotrexate to inhibit the activity of DHFR. The assay quantifies the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.[14][15]
- Methodology:
 - The reaction is set up in a 96-well plate containing assay buffer, purified DHFR enzyme, and varying concentrations of methotrexate.
 - The reaction is initiated by adding a solution of dihydrofolate and NADPH.
 - The decrease in absorbance at 340 nm is measured in kinetic mode for 10-20 minutes at room temperature.
 - The initial reaction velocity is calculated from the linear range of the absorbance plot for each methotrexate concentration.
 - The percent inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.[16]

4. Clinical Trial Protocol for Methotrexate in Rheumatoid Arthritis (Example)

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]
- Patient Population: Patients with a diagnosis of active rheumatoid arthritis who have had an inadequate response to other treatments.
- Intervention:
 - Patients are randomized to receive either oral methotrexate (e.g., starting at 7.5 mg/week and escalating to 15 mg/week) or a placebo for a defined period (e.g., 12-24 weeks).
 - Following the initial treatment period, patients undergo a washout period and then cross over to the other treatment arm.
- Outcome Measures:

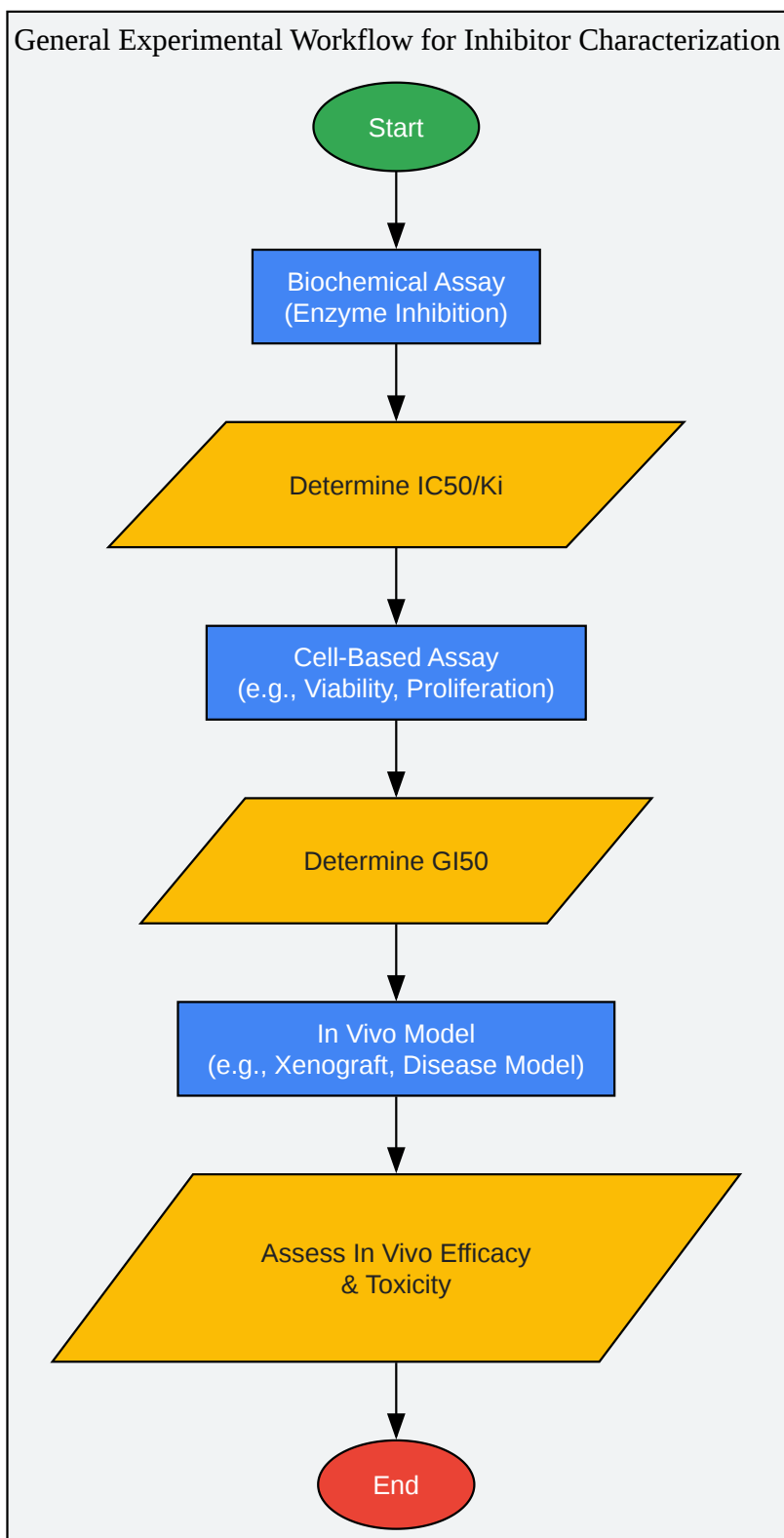
- Primary Efficacy Endpoint: Improvement in the number of tender and swollen joints.
- Secondary Endpoints: Patient and physician global assessments of disease activity, pain scores, duration of morning stiffness, and inflammatory markers (e.g., erythrocyte sedimentation rate).
- Data Analysis: Statistical comparisons of the efficacy parameters between the methotrexate and placebo treatment groups are performed.

Mandatory Visualization



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Caption: Comparative signaling pathways of LY345899 and Methotrexate.



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Caption: A generalized experimental workflow for drug evaluation.

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